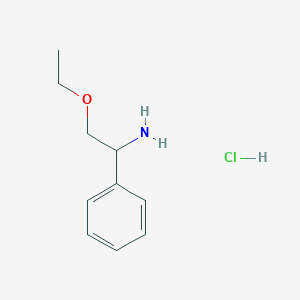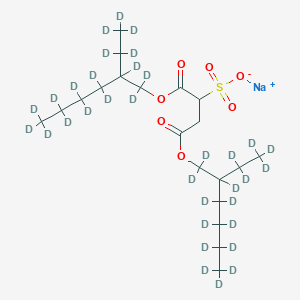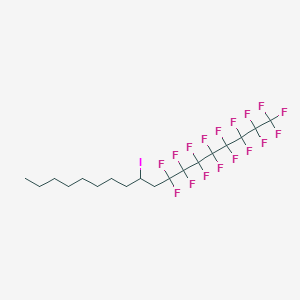![molecular formula C7H10F3N B3323986 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane CAS No. 1780746-82-8](/img/structure/B3323986.png)
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural characterization of novel heterocyclic compounds. Research in this area includes the development of methods for the synthesis of tris- and monoprotected derivatives, showcasing the compound's relevance in constructing complex molecular architectures. The structural analysis of these compounds often reveals interesting conformational characteristics, such as boat conformations for the azabicyclo skeletons, highlighting the compound's utility in exploring fundamental aspects of chemical structure and reactivity (Gensini et al., 2002).
Catalytic Applications and Reaction Mechanisms
The compound also finds applications in catalysis, where it is utilized in intramolecular cyclopropanation reactions. This involves the transformation of carbene progenitors into a variety of aza-bicycles, demonstrating the compound's versatility in synthetic organic chemistry. Such studies not only contribute to the development of new synthetic methods but also enhance our understanding of reaction mechanisms and catalytic processes (Pan et al., 2015).
Material Science and Ionic Liquids
In material science, derivatives of this compound have been investigated for their potential as ionic liquids. This research involves the synthesis of new ionic compounds based on the azabicyclo[2.2.1]heptane skeleton, exploring their electrochemical and thermal properties. Such studies highlight the potential of these compounds in various applications, from electrolytes in battery technologies to solvents in chemical synthesis (De Vos et al., 2013).
properties
IUPAC Name |
7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMYUCOTFFEXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)










